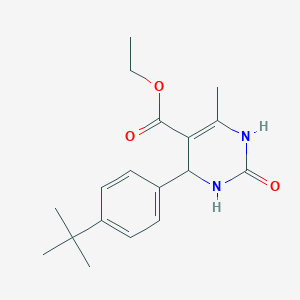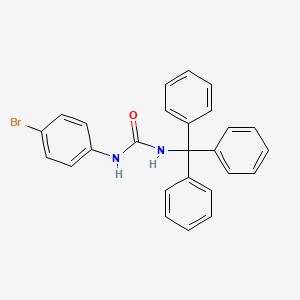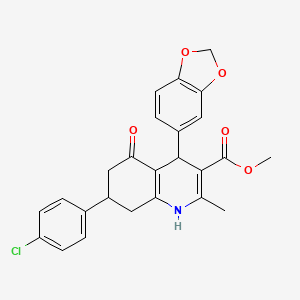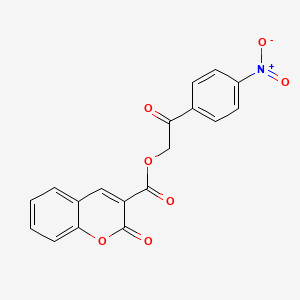![molecular formula C19H15N3O4 B11105661 2-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11105661.png)
2-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({(Z)-2-[(6-METHYL-3-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is a complex organic compound that features a pyridyl group, a hydrazone linkage, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(Z)-2-[(6-METHYL-3-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE typically involves the following steps:
Formation of the Hydrazone Linkage: This can be achieved by reacting 6-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 2-furoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final ester product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl and furoate moieties.
Reduction: Reduction reactions could target the hydrazone linkage, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used.
Substitution: Conditions would depend on the specific substitution but could involve reagents like halogens or organometallic compounds.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes, which could have therapeutic implications.
Antimicrobial Activity: Its potential as an antimicrobial agent could be explored.
Medicine
Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Industry
Chemical Manufacturing: It could be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being studied. For example, if the compound is an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-({(Z)-2-[(3-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE
- 2-({(Z)-2-[(6-METHYL-2-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE
Uniqueness
The presence of the 6-methyl group on the pyridyl ring and the specific hydrazone and furoate ester linkages might confer unique chemical and biological properties to 2-({(Z)-2-[(6-METHYL-3-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
[2-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H15N3O4/c1-13-8-9-15(11-20-13)18(23)22-21-12-14-5-2-3-6-16(14)26-19(24)17-7-4-10-25-17/h2-12H,1H3,(H,22,23)/b21-12- |
InChI Key |
PYGCSRAYQZKIPU-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B11105588.png)
![3-chloro-4-({[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11105592.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11105604.png)



![N-(2,4-dimethylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide](/img/structure/B11105626.png)

![(2Z)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B11105645.png)

![4-(morpholin-4-yl)-N-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11105655.png)
![Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11105665.png)

![2-fluoro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11105677.png)
